Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 6-azaspiro[3.5]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-3-6-10(7-11-8)4-2-5-10;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMLRZUYVKQEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the reaction of a spirocyclic ketone with an amine, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride serves as a crucial building block in organic synthesis. It is utilized for constructing complex molecules that possess spirocyclic structures, which are often found in natural products and pharmaceuticals. The compound undergoes various chemical reactions, including:
- Oxidation: Can be oxidized to yield carboxylic acids or ketones.
- Reduction: Reduction reactions can produce alcohols or alkanes.
- Substitution: Nucleophilic substitution can lead to various substituted derivatives.
These reactions allow chemists to modify the compound for specific applications, enhancing its utility in synthetic pathways .
Biological Research
The biological activity of this compound has garnered attention for its potential therapeutic properties:
- Antimicrobial Activity: Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains. Its mechanism might involve disrupting bacterial cell membranes or interfering with metabolic pathways .
- Anticancer Properties: Research suggests that it may interact with enzymes or receptors involved in cancer cell proliferation. For example, it has been shown to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a precursor in drug development. Its spirocyclic structure allows it to interact with specific biological targets, potentially modulating various pharmacological effects:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and cellular signaling pathways .
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes within industrial settings. Its unique properties enable researchers to explore novel applications in material science and catalysis.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Synthesis of Novel Spirocyclic Scaffolds: A study highlighted the preparation of various spirocyclic compounds using this compound as a starting material, demonstrating its utility in creating compound libraries for biological screening .
- Evaluation of Antimicrobial Properties: Research indicated that derivatives of this compound showed significant antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Mechanisms: Investigations into the anticancer properties revealed that this compound could inhibit cancer cell growth through specific molecular interactions, paving the way for further drug development studies .
Mechanism of Action
The mechanism of action of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence from synthetic reports, catalogs, and CAS registries:
Key Findings:
Ring Size and Functional Groups: The [3.5]nonane spiro system (6-membered ring fused to 5-membered ring) offers a balance between rigidity and flexibility, unlike the smaller [3.4]octane or [2.5]octane analogs . Replacement of nitrogen with oxygen (e.g., 7-oxa analog) reduces basicity and alters hydrogen-bonding capacity, impacting receptor interactions .
Pharmacological Relevance: The tert-butyl diazaspiro derivative (CAS 1357354-49-4) is noted for its use in peptide mimetics, leveraging its spirocyclic rigidity to mimic bioactive conformations . Hydrochloride salts of these compounds generally exhibit improved crystallinity and purity, meeting pharmacopeial standards for intermediates (e.g., USP〈695〉 specifications) .
Synthetic Accessibility: Methyl esters (e.g., Methyl 6-azaspiro[3.5]nonane-7-carboxylate) are often synthesized via nucleophilic substitution or cyclization reactions, with yields exceeding 90% in optimized conditions (e.g., ’s methodology for benzodithiazine derivatives) .
Critical Analysis of Structural and Functional Differences
- Steric Considerations : tert-Butyl esters (e.g., CAS 1357354-49-4) introduce steric hindrance, which may limit reactivity but improve stability in biological environments .
- Biological Performance: Smaller spiro systems (e.g., [3.4]octane) may exhibit faster metabolic clearance due to reduced steric protection, whereas larger systems ([3.5]nonane) could enhance target binding .
Biological Activity
Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Structural Characteristics
The compound features a spirocyclic framework that contributes to its biological interactions. The presence of nitrogen within the ring system enhances its binding affinity to various biological targets, including enzymes and receptors.
The mechanism of action for this compound primarily involves its ability to modulate the activity of specific proteins and receptors in the body. The spirocyclic structure allows it to fit into binding sites, influencing biochemical pathways relevant to various therapeutic areas, particularly in neurology and metabolic disorders .
Antagonistic Effects
Research has indicated that compounds similar to this compound may act as antagonists at muscarinic acetylcholine receptors, particularly the M4 subtype. This interaction could have implications for treating conditions such as Parkinson's disease and other movement disorders .
GPR119 Agonism
In studies focusing on related spirocyclic compounds, some derivatives have been identified as agonists for the GPR119 receptor, which plays a role in glucose metabolism. For instance, compound 54g demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rat models . This suggests that this compound may also exhibit similar properties.
Study on Neurological Disorders
A study investigating the effects of related spirocyclic compounds on neurological pathways found that these compounds could potentially modulate neurotransmitter release, thereby influencing cognitive functions . This opens avenues for exploring this compound in neuropharmacology.
Diabetes Management
Another relevant study highlighted the glucose-lowering effects of spirocyclic compounds in diabetic models, indicating potential therapeutic applications for managing blood sugar levels . This suggests that this compound could be beneficial in diabetes treatment strategies.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-oxa-2-azaspiro[3.5]nonane | C₁₃H₁₉N₁O₂ | Different oxygen positioning |
| Methyl 7-azaspiro[3.5]nonane | C₁₄H₁₉N₁O₂ | Variation in carboxylate position |
| Methyl 5-thia-2-azaspiro[3.5]nonane | C₁₃H₁₉N₁S | Contains sulfur instead of oxygen |
This table illustrates the structural diversity among related compounds, which can influence their biological activities and therapeutic potentials.
Q & A
Q. What are the recommended synthetic routes for Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves spirocyclic ring formation via intramolecular cyclization. Key steps include:
- Protection strategies : Use tert-butyl carbamate (Boc) groups to stabilize reactive intermediates, as seen in tert-butyl 2,7-diazaspiro[3.5]nonane derivatives .
- Catalytic optimization : Adjust palladium or nickel catalysts for Buchwald-Hartwig amination to improve yield in spirocyclic systems .
- Acid hydrolysis : Final deprotection using HCl in dioxane or methanol to yield the hydrochloride salt . Reaction optimization should focus on temperature control (0–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents to minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- 1H/13C NMR : Key signals include sp³-hybridized carbons in the azaspiro ring (δ ~45–60 ppm in 13C NMR) and methyl ester protons (δ ~3.7 ppm in 1H NMR). Compare with tert-butyl-protected analogs for assignment accuracy .
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+ at m/z 298.39) and isotopic patterns to confirm molecular formula .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) and identify polar impurities .
Q. What are the critical storage conditions and stability considerations for this compound under laboratory settings?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation .
- Stability : Monitor via periodic HPLC analysis. The hydrochloride salt form enhances stability compared to free bases, but prolonged storage (>6 months) may require re-purification .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in spirocyclic compounds like this one?
- SHELX refinement : Use SHELXL for small-molecule refinement to model torsional angles and hydrogen bonding in the azaspiro core. Focus on resolving disorder in the nonane ring using restraints .
- Twinned data handling : For macromolecular complexes, apply SHELXE to phase high-resolution data and validate spirocyclic geometry against simulated annealing maps .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry in the crystal lattice .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR, XRD)?
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with XRD bond lengths/angles to identify steric strain in the spirocyclic system .
- Dynamic NMR : Analyze variable-temperature 1H NMR to detect conformational flexibility in the azaspiro ring that may conflict with rigid computational models .
- Docking studies : If targeting enzymes like FAAH, reconcile binding poses (e.g., AutoDock Vina) with IC50 data by adjusting protonation states of the carboxylate group .
Q. How does the spirocyclic structure influence binding affinity and selectivity in enzymatic inhibition studies?
- Conformational restriction : The azaspiro scaffold reduces entropy loss upon binding, enhancing affinity for rigid enzyme pockets (e.g., FAAH’s catalytic triad) .
- Steric effects : Methyl ester substitution at C7 may hinder interactions with bulkier residues; compare with carboxamide analogs (e.g., 6-azaspiro[3.5]nonane-7-carboxamide hydrochloride) .
- Selectivity profiling : Screen against off-targets (e.g., monoacylglycerol lipase) using radiolabeled substrates to assess spirocycle-driven selectivity .
Methodological Considerations
- Synthetic reproducibility : Document Boc-deprotection times and acid concentrations to ensure batch-to-batch consistency .
- Crystallization trials : Use vapor diffusion with PEG-based precipitants for high-quality crystals, as spirocycles often require low dielectric solvents .
- Data contradiction resolution : Apply Bayesian statistics to weigh conflicting NMR/XRD results against synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
